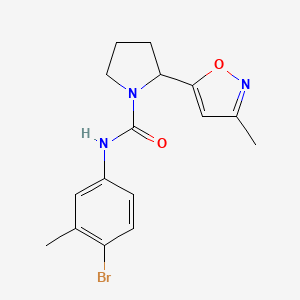
N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide
Übersicht
Beschreibung
N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide, also known as FFA, is a chemical compound that has been extensively studied in the field of neuroscience. FFA is a selective antagonist of the glycine receptor, which is a neurotransmitter receptor that plays an important role in the central nervous system.
Wirkmechanismus
N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide acts as a selective antagonist of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays an important role in the central nervous system. Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem, and is involved in the regulation of motor and sensory functions. N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide binds to the glycine receptor and prevents the binding of glycine, thereby inhibiting the inhibitory effects of glycine on the central nervous system.
Biochemical and Physiological Effects:
N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has been shown to have a number of biochemical and physiological effects. In animal studies, N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has been shown to decrease the amplitude and frequency of spontaneous inhibitory postsynaptic currents (IPSCs) in spinal cord neurons. N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has also been shown to decrease the amplitude of glycine-induced currents in cultured spinal cord neurons. These effects suggest that N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide acts as a potent and selective antagonist of the glycine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the glycine receptor, which allows for the investigation of the role of the glycine receptor in various physiological and pathological conditions. Another advantage is that N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has been shown to be a potent antagonist of the glycine receptor, which allows for the investigation of the effects of glycine on the central nervous system. One limitation is that N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has not been extensively studied in humans, and its effects in humans are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide. One direction is the investigation of the role of the glycine receptor in various physiological and pathological conditions, such as chronic pain and epilepsy. Another direction is the development of more potent and selective antagonists of the glycine receptor, which could have potential therapeutic applications. Additionally, the investigation of the effects of N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide in humans could provide valuable insights into the role of the glycine receptor in human physiology and pathology.
Conclusion:
In conclusion, N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide, or N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide, is a chemical compound that has been extensively studied in the field of neuroscience. N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide is a selective antagonist of the glycine receptor, which plays an important role in the central nervous system. N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has several advantages and limitations for lab experiments, and has potential future applications in the investigation of the role of the glycine receptor in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has been extensively studied in the field of neuroscience due to its selective antagonism of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays an important role in the central nervous system. N~1~-(3-fluorophenyl)-N~3~-isobutyryl-beta-alaninamide has been shown to be a potent and selective antagonist of the glycine receptor, and has been used in a variety of studies to investigate the role of the glycine receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-[3-(3-fluoroanilino)-3-oxopropyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(2)13(18)15-7-6-12(17)16-11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZQJSJLIBEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[methyl(methylsulfonyl)amino]-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4464265.png)

![N-(4-ethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464276.png)
![methyl 2-[(5,6-dihydro-4H-cyclopenta[d]isoxazol-3-ylcarbonyl)amino]benzoate](/img/structure/B4464286.png)
![3-(benzylthio)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4464294.png)
![4-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4464298.png)
![6-(2-furyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464313.png)
![5-[2-(morpholin-4-ylmethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B4464314.png)
![3-(2-fluorophenyl)-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4464317.png)
![4-{2-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B4464324.png)
![4-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-pyrimidinamine](/img/structure/B4464329.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4464338.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4464342.png)
![N-[4-(benzyloxy)phenyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4464354.png)